

# Choline Geranate Formulations: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| <b>Compound of Interest</b> |          |
|-----------------------------|----------|
| Compound Name:              | Geranate |
| Cat. No.:                   | B1243311 |
| <a href="#">Get Quote</a>   |          |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of choline **geranate** (CAGE) formulations, summarizing key clinical trial data and preclinical experimental findings. The information is presented to facilitate an understanding of the performance of CAGE-based therapies against alternative treatments.

Choline **geranate**, a biocompatible ionic liquid, has emerged as a promising vehicle for transdermal drug delivery and as a standalone active pharmaceutical ingredient with inherent antimicrobial and anti-inflammatory properties.<sup>[1][2]</sup> Clinical trials have explored its efficacy in treating inflammatory skin conditions such as atopic dermatitis and rosacea.<sup>[3][4]</sup> This guide synthesizes the available data to offer a comparative overview.

## Clinical Trial Data Overview

Recent clinical trials have investigated two primary choline **geranate**-based formulations: CGB-500 for atopic dermatitis and CGB-400 for rosacea.

### CGB-500 for Atopic Dermatitis

A Phase 2b, double-blind, vehicle-controlled study evaluated the efficacy and safety of CGB-500, a topical ointment containing tofacitinib in a choline **geranate** vehicle, in patients with mild to severe atopic dermatitis.<sup>[3][5]</sup>

Table 1: Summary of Phase 2b Clinical Trial of CGB-500 in Atopic Dermatitis<sup>[3][5]</sup>

| Parameter            | Details                                                                                                                                                                                            |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population   | 180 patients aged 12 years and older with mild (9%), moderate (85%), or severe (6%) atopic dermatitis affecting <10% body surface area (BSA).                                                      |
| Treatment Arms       | - CGB-500 Ointment with 0.5% Tofacitinib - CGB-500 Ointment with 1% Tofacitinib - Vehicle Ointment                                                                                                 |
| Primary Endpoints    | - Investigator's Global Assessment (IGA) success (Clear or Almost Clear with $\geq 2$ -grade improvement) - Change in worst itch as measured by the Peak Pruritus Numerical Rating Scale (PP-NRS)  |
| Key Efficacy Results | - 59% of patients achieved IGA treatment success. - 71% of patients experienced a $\geq 4$ -point improvement in worst itch. - 35% of patients achieved complete itch resolution ("0" itch score). |
| Safety               | Well tolerated with no new or unexpected safety signals.                                                                                                                                           |

## CGB-400 for Rosacea

A Phase 2, multicenter, randomized, double-blind, vehicle-controlled study assessed the efficacy and safety of CGB-400 Topical Gel (40% choline **geranate**) for the treatment of inflammatory lesions of rosacea.<sup>[4][6]</sup> An earlier Phase 1b open-label study also provided initial efficacy data.<sup>[7]</sup>

Table 2: Summary of Clinical Trials of CGB-400 in Rosacea<sup>[4][6][7]</sup>

| Parameter            | Phase 1b Study                                                         | Phase 2 Study                                                                                          |
|----------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Patient Population   | 26 patients with mild-to-moderate facial rosacea.                      | Approximately 80 patients with moderate to severe papulopustular facial rosacea (IGA score of 3 or 4). |
| Treatment Arms       | CGB-400 Gel (40% CAGE)                                                 | - CGB-400 Topical Gel (40%)<br>BID - Vehicle Gel BID                                                   |
| Key Efficacy Results | Marked reduction in the number of inflammatory lesions. <sup>[7]</sup> | An earlier study showed an approximate 80% reduction in inflammatory lesion count. <sup>[4]</sup>      |
| Safety               | Well tolerated.                                                        | Well tolerated.                                                                                        |

## Preclinical Antimicrobial Efficacy

Choline **geranate** has demonstrated broad-spectrum antimicrobial activity, including efficacy against biofilms, which are notoriously difficult to treat.

Table 3: In Vitro Anti-Biofilm Efficacy of Choline **Geranate** (CAGE)<sup>[8]</sup>

| Pathogen         | Biofilm Age | Exposure Time                        | Minimal Biofilm Eradication Concentration (MBEC) |
|------------------|-------------|--------------------------------------|--------------------------------------------------|
| S. aureus (MSSA) | 24 hours    | 30 min                               | 0.625% v/v (14.2 mM)                             |
|                  | 120 min     | 0.313% v/v (7.11 mM)                 |                                                  |
|                  | 72 hours    | 30 min                               | 1.25% v/v (28.4 mM)                              |
| S. aureus (MRSA) | 120 min     | 0.625% v/v (14.2 mM)                 |                                                  |
|                  | 24 hours    | 30 min                               | 0.625% - 1.25% v/v (14.2 - 28.4 mM)              |
|                  | 120 min     | 0.313% - 0.625% v/v (7.11 - 14.2 mM) |                                                  |
| K. pneumoniae    | 72 hours    | 30 min                               | 1.25% - 2.5% v/v (28.4 - 56.8 mM)                |
|                  | 120 min     | 0.156% - 2.5% v/v (3.56 - 56.8 mM)   |                                                  |
|                  | 24 hours    | 120 min                              | 0.625% v/v (14.2 mM)                             |
| P. aeruginosa    | 24 hours    | 120 min                              | 2.50% v/v (56.8 mM)                              |
|                  | 120 min     | 120 min                              | <0.156% v/v (<3.56 mM)                           |
| E. cloacae       | 24 hours    | 120 min                              |                                                  |

Note: The study also demonstrated that a 0.1% v/v solution of CAGE reduced S. aureus biofilm viability by over three orders of magnitude in just 15 minutes.[9]

## Experimental Protocols

### Synthesis of Choline Geranate (CAGE 1:2 molar ratio)

Choline **geranate** is synthesized via a salt metathesis reaction.[7]

- Geranic acid is weighed in a stainless-steel vessel equipped with a stirrer and placed in a water bath.
- Choline bicarbonate solution (80%) is added dropwise to the vessel at a 1:2 molar ratio of choline bicarbonate to geranic acid.
- The mixture is reacted for 8 hours at 27°C.
- The water content of the resulting ionic liquid/deep eutectic mixture is measured using Karl Fischer titration as an in-process parameter.[7]

## In Vitro Minimal Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a biofilm.[8]

- Biofilm Growth: Bacterial biofilms are grown on pegs of a 96-well plate lid in an appropriate growth medium.
- Antimicrobial Challenge: The pegs with established biofilms are transferred to a 96-well plate containing serial dilutions of choline **geranate**.
- Incubation: The plate is incubated for a specified exposure time (e.g., 30 or 120 minutes).
- Recovery: The pegs are then transferred to a new 96-well plate containing fresh growth medium and sonicated to dislodge any remaining viable bacteria.
- Regrowth: The recovery plate is incubated for 24 hours to allow for the regrowth of any surviving bacteria.
- MBEC Determination: The MBEC is identified as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria, determined by measuring the optical density at 600 nm (OD600).[8]

## Visualizations

## Experimental Workflow for MBEC Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimal Biofilm Eradication Concentration (MBEC) of choline **geranate**.

## Proposed Mechanism of Choline Geranate Action on Bacterial Membranes



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of the antimicrobial action of choline **geranate** on bacterial cell membranes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medestheticsmag.com [medestheticsmag.com]

- 2. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. CAGE Bio Initiates Phase 2 Study for Treatment of Rosacea [prnewswire.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. CGB-400 Topical Gel for the Treatment of Inflammatory Lesions of Rosacea [ctv.veeva.com]
- 7. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope and efficacy of the broad-spectrum topical antiseptic choline geranate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Choline Geranate Formulations: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243311#clinical-trial-data-for-choline-geranate-formulations]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)